(2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
(2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a furan ring, and a thiazolo[3,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the trifluoromethyl group: This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Construction of the thiazolo[3,2-a]benzimidazole core: This step may involve the condensation of a benzimidazole derivative with a thiazole precursor.
Final assembly: The final step would involve the coupling of the furan and thiazolo[3,2-a]benzimidazole intermediates under conditions that favor the formation of the desired (2Z)-isomer.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Scalability: Adapting the laboratory-scale synthesis to industrial-scale production, considering factors like cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group or other substituents on the furan ring may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium, platinum, or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could lead to a dihydrofuran product.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Applications in materials science, such as the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action of (2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Unique due to its combination of functional groups.
Other thiazolo[3,2-a]benzimidazole derivatives: Similar core structure but different substituents.
Furan derivatives: Compounds with a furan ring but lacking the thiazolo[3,2-a]benzimidazole core.
Uniqueness
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, a furan ring, and a thiazolo[3,2-a]benzimidazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H11F3N2O2S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2Z)-2-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H11F3N2O2S/c22-21(23,24)13-5-3-4-12(10-13)17-9-8-14(28-17)11-18-19(27)26-16-7-2-1-6-15(16)25-20(26)29-18/h1-11H/b18-11- |
InChI Key |
WEYNSXOASCSANG-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)S3 |
Origin of Product |
United States |
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